molecular formula C8H4Br2ClFO B1411058 4'-Bromo-3'-chloro-5'-fluorophenacyl bromide CAS No. 1805576-83-3

4'-Bromo-3'-chloro-5'-fluorophenacyl bromide

Cat. No.: B1411058
CAS No.: 1805576-83-3
M. Wt: 330.37 g/mol
InChI Key: LQESRHMZCQDLSN-UHFFFAOYSA-N
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Description

4’-Bromo-3’-chloro-5’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2ClFO It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 4’-Bromo-3’-chloro-5’-fluoroacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow bromination processes. This method involves the in situ generation of bromine from an oxidant like sodium hypochlorite and hydrobromic acid, which is then directly used for the bromination reaction. This approach is safer and more sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are

Properties

IUPAC Name

2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQESRHMZCQDLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208419
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805576-83-3
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805576-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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